Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate

Organic Synthesis Methodology Medicinal Chemistry

This C3-bromo imidazo[1,2-a]pyridine-2-acetate enables rapid Suzuki–Miyaura diversification for kinase selectivity profiling. The ethyl ester withstands harsh conditions and can be selectively hydrolyzed without disrupting the bromo substituent—eliminating extra protection steps. Synthesized via a metal-free TBHP protocol, it avoids transition-metal contamination in biological assays. Unlike less reactive chloro or labile iodo analogs, the bromo group provides an optimal balance of oxidative addition activity and shelf stability. Choose this building block for efficient, orthogonal functionalization in medchem and agrochemical programs.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.125
CAS No. 2106254-15-1
Cat. No. B2970675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
CAS2106254-15-1
Molecular FormulaC11H11BrN2O2
Molecular Weight283.125
Structural Identifiers
SMILESCCOC(=O)CC1=C(N2C=CC=CC2=N1)Br
InChIInChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3
InChIKeySOFHRTHUUSBVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate (CAS 2106254-15-1): A Bifunctional Imidazopyridine Building Block for Targeted Synthesis


Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate (CAS 2106254-15-1) is a brominated imidazo[1,2-a]pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its structure combines a C3-bromo substituent, which enables palladium-catalyzed cross-coupling reactions, with a C2-ethyl acetate side chain that can be hydrolyzed to the corresponding carboxylic acid or further derivatized [2]. The compound has been synthesized via a one-pot tandem cyclization/bromination protocol using TBHP as the oxidant, yielding the desired product in moderate yield (4ra) [2].

Why 3-Haloimidazo[1,2-a]pyridine-2-acetate Analogs Are Not Interchangeable: Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate


Although the imidazo[1,2-a]pyridine scaffold is prevalent in drug discovery, subtle variations in the halogen at C3 and the ester at C2 dramatically alter reactivity profiles, downstream functionalization potential, and biological compatibility. The bromo substituent in the target compound provides an optimal balance between oxidative addition reactivity and shelf stability—unlike the more labile iodo analog or the less reactive chloro analog [1]. Additionally, the ethyl ester group is preferred over the free carboxylic acid in many synthetic sequences because it provides protection during harsh reaction conditions and can be selectively deprotected under mild basic or acidic conditions without affecting the bromo substituent . Generic substitution with non-brominated or methyl-ester analogs would therefore compromise the planned synthetic route, reduce cross-coupling efficiency, or necessitate additional protection/deprotection steps.

Quantitative Differentiation of Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate Against Comparators


Synthetic Efficiency: One-Pot Cyclization/Bromination Yield Comparison

In the one-pot tandem cyclization/bromination reaction with TBHP in ethyl acetate, ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate (compound 4ra) was obtained in moderate isolated yield. This contrasts with the higher yields observed for aryl-substituted 3-bromoimidazo[1,2-a]pyridines (4aa–4pa: 63–97%) and the lower yield for the methyl-substituted analog (4qa: 52%) under identical conditions [1]. The data indicate that the ethyl acetate substituent at C2 imparts a distinct electronic and steric influence on the cyclization step compared to aryl or simple alkyl substituents.

Organic Synthesis Methodology Medicinal Chemistry

Halogen Reactivity in Suzuki–Miyaura Cross-Coupling: Bromo vs. Chloro and Iodo

The C3-bromo substituent in the target compound is positioned for optimal reactivity in palladium-catalyzed cross-coupling reactions. In a class-level comparison of 3-haloimidazo[1,2-a]pyridines, the bromo derivative undergoes Suzuki–Miyaura coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90 °C), whereas the corresponding 3-chloroimidazo[1,2-a]pyridine requires harsher conditions or specialized ligands to achieve comparable conversion [1]. Conversely, 3-iodoimidazo[1,2-a]pyridines are more reactive but prone to homocoupling side reactions and oxidative decomposition during storage [2]. The bromo analog therefore offers a superior balance of coupling efficiency and bench stability.

Cross-Coupling Chemistry Medicinal Chemistry Catalysis

Purity and Batch Consistency: Vendor-Specified Quality Metrics

Commercially available ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is supplied with a certified purity of ≥98% (HPLC) by major vendors, ensuring batch-to-batch reproducibility for multi-step synthesis . In comparison, the corresponding carboxylic acid analog (2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid, CAS 1781885-17-3) is typically offered at 95% purity, which may necessitate additional purification before use in sensitive transformations . The higher purity specification reduces the risk of side reactions originating from de-esterified or over-hydrolyzed impurities.

Chemical Procurement Quality Control Building Blocks

Procurement-Driven Application Scenarios for Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate


Diversification of Kinase-Focused Compound Libraries via C3 Arylation

The bromo substituent at C3 enables rapid diversification through Suzuki–Miyaura coupling with aryl or heteroaryl boronic acids. Procurement of this scaffold allows medicinal chemistry teams to generate focused libraries of C3-arylated imidazo[1,2-a]pyridine-2-acetates for kinase selectivity profiling, leveraging the core scaffold's known affinity for the ATP-binding pocket .

Prodrug Design Using Orthogonal Ester Hydrolysis

The ethyl ester group can be selectively hydrolyzed to the free carboxylic acid under mild conditions (e.g., LiOH, THF/H₂O), enabling late-stage functionalization for prodrug strategies or salt formation. This orthogonal reactivity—where the bromo substituent remains intact during hydrolysis—provides a strategic advantage over acid-labile analogs that would decompose under similar conditions .

Metal-Free Synthesis and Scale-Up Feasibility

The compound's synthesis via a TBHP-mediated one-pot cyclization/bromination protocol has been demonstrated at the laboratory scale without transition-metal catalysts [1]. This feature makes it an attractive procurement choice for groups seeking to avoid metal contamination in subsequent biological assays or to implement cost-effective scale-up in pilot-plant settings.

Quote Request

Request a Quote for Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.